Pentan-3-ylhydrazine
CAS No.:
Cat. No.: VC16689233
Molecular Formula: C5H14N2
Molecular Weight: 102.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H14N2 |
|---|---|
| Molecular Weight | 102.18 g/mol |
| IUPAC Name | pentan-3-ylhydrazine |
| Standard InChI | InChI=1S/C5H14N2/c1-3-5(4-2)7-6/h5,7H,3-4,6H2,1-2H3 |
| Standard InChI Key | IVZSDKPIHPABBM-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)NN |
Introduction
Chemical Identity and Structural Characteristics
Pentan-3-ylhydrazine is systematically named according to IUPAC nomenclature as pentan-3-ylhydrazine, reflecting its branched alkyl chain at the third carbon position. The compound’s structural features include a hydrazine group () linked to a pentan-3-yl group, which confers both hydrophobicity and reactivity. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 102.18 g/mol |
| IUPAC Name | pentan-3-ylhydrazine |
| Canonical SMILES | CCC(CC)NN |
| InChI Key | IVZSDKPIHPABBM-UHFFFAOYSA-N |
The SMILES string CCC(CC)NN denotes a central carbon chain () with a hydrazine group () at the third carbon. The InChI Key provides a unique identifier for database searches, facilitating rapid structural verification.
Synthesis and Manufacturing Processes
Pentan-3-ylhydrazine is synthesized via nucleophilic substitution reactions between hydrazine and alkyl precursors. A common route involves reacting hydrazine hydrate with 3-pentanol or 3-chloropentane in the presence of a base such as sodium hydroxide:
Physicochemical Properties
Limited experimental data exist for Pentan-3-ylhydrazine’s physical properties. Analogous hydrazine derivatives suggest a liquid state at room temperature with moderate water solubility due to the polar hydrazine group. The related dihydrochloride salt () exhibits a melting point of 60–80°C, requiring refrigerated storage to prevent decomposition. The free base’s volatility and stability under ambient conditions remain uncharacterized, highlighting a gap in current research.
Applications in Organic Synthesis
Hydrazone Formation
Pentan-3-ylhydrazine reacts with aldehydes and ketones to form hydrazones, a critical step in synthesizing heterocyclic compounds. For example, condensation with acetophenone yields:
Hydrazones serve as intermediates in the Fischer indole synthesis and preparation of pyrazoles .
Pyrazole and Heterocycle Synthesis
The compound’s hydrazine group enables [3+2] cycloadditions with α,β-unsaturated carbonyls. In a study by Kovacs et al., chalcones reacted with phenylhydrazine derivatives to form pyrazole hybrids with antimicrobial activity . While Pentan-3-ylhydrazine itself is understudied in such reactions, its structural similarity to phenylhydrazine suggests analogous utility in generating substituted pyrazoles.
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